

An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dimethylacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(2,6-Dimethylphenyl)ethanone*

Cat. No.: *B1346570*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2',6'-Dimethylacetophenone. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, quality control, and computational modeling. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a logical workflow for the characterization of aromatic ketones.

Core Physicochemical Properties

2',6'-Dimethylacetophenone is an aromatic ketone with the chemical formula $C_{10}H_{12}O$.[\[1\]](#)[\[2\]](#)[\[3\]](#)
It is also known by its IUPAC name, **1-(2,6-dimethylphenyl)ethanone**.[\[1\]](#)

Quantitative Data Summary

The key physicochemical properties of 2',6'-Dimethylacetophenone are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	2142-76-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₂ O	[1] [2] [3]
Molecular Weight	148.20 g/mol	[1]
Appearance	Clear Liquid	[4]
Melting Point	23.50 °C	[1]
Boiling Point	72.00 °C	[1]
Density	0.982 g/cm ³	[1]
Flash Point	85.60 °C	[1]

Table 2: Spectroscopic Data Overview

While specific spectral data can vary slightly based on the solvent and instrumentation, the availability of standard spectra for 2',6'-Dimethylacetophenone is crucial for its identification and characterization.

Spectroscopic Technique	Data Availability
¹ H NMR	Available [5] [6]
¹³ C NMR	Available [5]
Infrared (IR) Spectroscopy	Available [5]
Mass Spectrometry (MS)	Available [5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like 2',6'-Dimethylacetophenone.

Melting Point Determination

The melting point is a critical indicator of purity for a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Sample of 2',6'-Dimethylacetophenone

Procedure:

- Sample Preparation: A small amount of the solidified compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7][8]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8] For a pure compound, this range should be narrow, typically within 1-2°C.

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

Apparatus:

- Thiele tube or a small test tube with a side arm
- Capillary tube (sealed at one end)

- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid sample of 2',6'-Dimethylacetophenone

Procedure:

- Sample Preparation: A small amount of the liquid is placed in the test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[9][10][11]
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath (e.g., mineral oil in a Thiele tube).[11]
- Heating: The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.[9]
- Observation: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

- Pycnometer or a volumetric flask (e.g., 10 mL)
- Analytical balance
- Liquid sample of 2',6'-Dimethylacetophenone

Procedure:

- **Mass of Empty Vessel:** The mass of a clean and dry pycnometer or volumetric flask is accurately measured using an analytical balance.[12][13]
- **Mass of Vessel with Sample:** The vessel is filled with the liquid sample up to the calibration mark, ensuring there are no air bubbles. The exterior of the vessel is wiped dry, and its mass is measured again.[12][13]
- **Calculation:** The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. The density is then calculated by dividing the mass of the liquid by its known volume (the volume of the pycnometer or volumetric flask).[12]

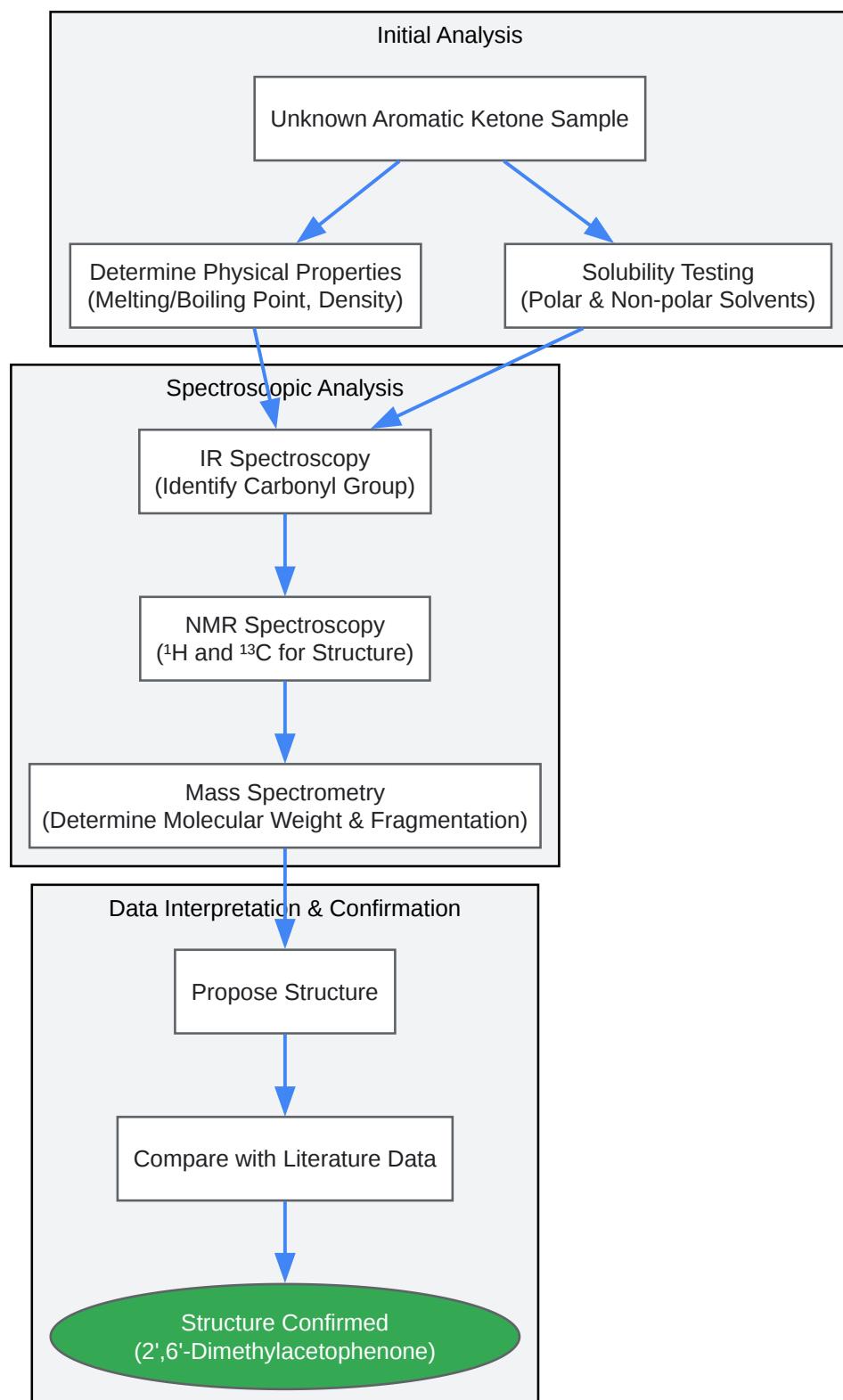
Solubility Determination

Understanding the solubility of a compound is essential for purification, formulation, and designing reaction conditions.

Apparatus:

- Small test tubes
- Graduated pipettes or droppers
- Vortex mixer or stirring rods
- A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:


- **Sample and Solvent Addition:** A small, measured amount of 2',6'-Dimethylacetophenone (e.g., 20-30 mg or a few drops) is placed in a test tube.[14]
- **Solvent Addition and Mixing:** A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube. The mixture is then agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[14]
- **Observation:** The mixture is observed to determine if the compound has dissolved completely. Solubility is often categorized qualitatively (e.g., soluble, partially soluble, insoluble).[15]

- Systematic Testing: This process is repeated with a range of solvents of varying polarities and pH to build a comprehensive solubility profile. For instance, solubility in acidic or basic aqueous solutions can indicate the presence of basic or acidic functional groups, respectively.[16]

Visualizations

Logical Workflow for Aromatic Ketone Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown aromatic ketone sample, such as 2',6'-Dimethylacetophenone.

[Click to download full resolution via product page](#)

Caption: Workflow for the Characterization of an Aromatic Ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2',6'-Dimethylacetophenone | 2142-76-9 | FD67493 [biosynth.com]
- 2. 2',6'-dimethylacetophenone [webbook.nist.gov]
- 3. 2',6'-dimethylacetophenone [webbook.nist.gov]
- 4. 2',6'-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,6-DIMETHYLACETOPHENONE(2142-76-9) 1H NMR [m.chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dimethylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346570#physicochemical-properties-of-2-6-dimethylacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com